molecular formula C24H18N4O2 B2484446 1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900267-15-4

1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2484446
CAS-Nummer: 900267-15-4
Molekulargewicht: 394.434
InChI-Schlüssel: PILPUEVVQUEBAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic heterocyclic carboxamide featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. Its synthesis involves two key steps:

Ester Formation: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl-N-benzyl glycinate in methanol and triethylamine yields methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (intermediate 17) .

Carboxamide Formation: Hydrolysis of the ester intermediate with lithium hydroxide, followed by condensation with aniline derivatives using 1,10-carbonyldiimidazole (CDI), produces the final carboxamide .

Eigenschaften

IUPAC Name

6-benzyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-23(25-18-11-5-2-6-12-18)20-15-19-22(28(20)16-17-9-3-1-4-10-17)26-21-13-7-8-14-27(21)24(19)30/h1-15H,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPUEVVQUEBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine backbone with various substituents that may influence its biological activity. Its molecular formula is C20H18N4OC_{20}H_{18}N_4O with a molecular weight of approximately 342.39 g/mol. The InChI key for this compound is RZFOUJBDXWQUNL-UHFFFAOYSA-N .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds within the dihydropyrido-pyrimidine class. For instance, derivatives similar to our target compound exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

  • In vitro Studies : Compounds related to This compound demonstrated IC50 values comparable to the standard anti-inflammatory drug celecoxib, which has an IC50 of approximately 0.04 μmol for COX-2 inhibition .
CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.09

Anticancer Activity

The anticancer properties of this compound have been explored through various assays:

  • Cell Line Studies : In vitro studies conducted on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) indicated that the compound could inhibit cell proliferation effectively. The compound's mechanism was linked to its ability to inhibit EGFR tyrosine kinase activity, which is crucial for cancer growth and proliferation .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities that are relevant in therapeutic contexts:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to This compound have shown promising results as DHFR inhibitors, a target in cancer chemotherapy due to its role in DNA synthesis .

Case Study 1: Anti-inflammatory Effects

In a study assessing various pyrimidine derivatives for anti-inflammatory effects, compounds were tested using carrageenan-induced paw edema models in rats. The results showed that certain derivatives had ED50 values comparable to indomethacin:

CompoundED50 (μM)Standard (Indomethacin)
Compound A11.609.17
Compound B8.239.17
Compound C9.479.17

These findings suggest that structural modifications can enhance anti-inflammatory activity significantly .

Case Study 2: Anticancer Mechanism

A molecular docking study revealed that the target compound interacts favorably with EGFR, suggesting a potential pathway for anticancer activity. The binding affinity was comparable to known inhibitors used in clinical settings, indicating the promise of further development .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. A study focused on synthesizing various derivatives demonstrated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound's ability to interact with cellular targets related to tumor growth has been highlighted in multiple studies .

2. Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that certain derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth .

3. G Protein-Coupled Receptor Modulation
The compound has also been investigated as a potential modulator of G protein-coupled receptors (GPCRs). Specifically, it has shown promise in regulating the CXCR3 receptor, which plays a crucial role in immune response and inflammation . This modulation can lead to therapeutic applications in treating autoimmune diseases and inflammatory conditions.

Synthesis and Derivatives

The synthesis of 1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes cyclization reactions and condensation with various aniline derivatives under controlled conditions to yield the target compound .

Table 1: Summary of Synthesis Pathways

StepReaction TypeKey ReagentsOutcome
1Cyclization2-chloro-4-oxo-pyridineFormation of intermediate
2CondensationAniline derivatives + CDIFormation of carboxamide
3HydrolysisAqueous lithium hydroxideFinal product

Case Studies

Case Study 1: Anticancer Effects
A recent study published in RSC Advances examined the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for development into therapeutic agents against cancers such as breast and lung cancer .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of several derivatives against clinical strains of bacteria. The study found that certain modifications to the benzyl group enhanced antibacterial activity significantly compared to the parent compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Variations in substituents at the N-1 position (benzyl vs. methyl) and the carboxamide aryl group significantly influence molecular weight, solubility, and bioactivity. Key analogs include:

Compound ID/Name Molecular Formula Molecular Weight logP Key Substituents Yield (%) Reference
Target Compound : 1-Benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H17FN4O2 412.42 2.47 N-1: Benzyl; Carboxamide: 2-fluorophenyl 87
Analog 22 : N-(4-Chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H17ClN4O2 352.77 2.47 N-1: Methyl; Carboxamide: 4-chlorophenyl 89
Analog 23 : N-(4-Bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C20H18N4O2 346.38 2.47 N-1: Methyl; Carboxamide: 4-bromophenyl 86
Analog 25 : N-(3-Acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C20H16N4O3 360.37 1.92 N-1: Methyl; Carboxamide: 3-acetylphenyl 81
Compound 1 (): Imidazole-propyl variant C26H24N6O2 452.50 3.10 N-1: Benzyl; Carboxamide: 3-imidazolepropyl N/A

Key Observations :

  • N-1 Substitution : Benzyl groups increase molecular weight and lipophilicity (logP ~2.47) compared to methyl analogs .
  • Carboxamide Aryl Groups : Halogenated phenyl groups (Cl, Br) improve synthetic yields (86–89%) compared to acetylated or methoxy-substituted derivatives .
  • logP Trends : Acetylphenyl substitution reduces logP (1.92), suggesting improved aqueous solubility .
Antiviral Activity (SARS-CoV-2 Mpro Inhibition)

The target compound and analogs were tested against SARS-CoV-2 Mpro, with GC376 and Lopinavir as controls :

Compound ID/Name IC50 (µM) Activity Notes Reference
Intermediate 17 (Ester precursor) >100 Inactive
Target Compound ~20 Moderate inhibition
GC376 (Control) 0.03 Potent inhibitor

Key Insights :

  • Carboxamide derivatives exhibit superior activity to ester precursors, highlighting the importance of the carboxamide moiety .
  • None of the analogs surpassed the reference inhibitor GC376 in potency.
Antimycobacterial Activity

Compound 1 () demonstrated activity against Mycobacterium smegmatis (MIC: 50 mg/mL) and MDR-M. tuberculosis (MIC: 20 mg/mL) via binding to Ag85C, a cell wall biosynthesis enzyme . This contrasts with the SARS-CoV-2-targeted analogs, underscoring scaffold versatility for diverse therapeutic applications.

Vorbereitungsmethoden

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer efficient access to complex heterocycles by combining three or more reactants in a single step. For the target compound, a modified Knoevenagel-Michael-cyclocondensation sequence has been proposed, inspired by pyrrolo[3,2-d]pyrimidine syntheses.

Reaction Components and Conditions

  • Key reactants :
    • 4-Hydroxycoumarin (electron-deficient enol)
    • Benzyl-substituted arylglyoxal (α-ketoaldehyde)
    • N-Phenyl-6-aminouracil (nucleophilic amine)
  • Catalyst : L-Proline (20 mol%) in acetic acid under reflux.
  • Mechanism :
    • Knoevenagel condensation between 4-hydroxycoumarin and arylglyoxal forms a α,β-unsaturated carbonyl intermediate.
    • Michael addition of 6-aminouracil to the intermediate.
    • Intramolecular cyclization to construct the pyrido-pyrrolo-pyrimidine core.

Yields for analogous pyrrolo[3,2-d]pyrimidines under these conditions range from 58–72%.

Table 1. Optimization of MCR Parameters
Parameter Range Tested Optimal Value Yield Impact
Catalyst Loading 10–30 mol% L-Proline 20 mol% +15%
Solvent EtOH, AcOH, DMF AcOH +22%
Temperature RT, 80°C, reflux Reflux +35%
Reaction Time 5–12 h 7 h Peak yield

Stepwise Construction via Gould-Jacobs Cyclization

The Gould-Jacobs reaction enables systematic assembly of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework. This method, adapted from 4-oxo-1,4-dihydroquinoline syntheses, involves:

Synthetic Sequence

  • Formation of 1-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid :
    • N-Benzylation of isatoic anhydride with benzyl bromide.
    • Cyclization using polyphosphoric acid (PPA) at 120°C.
  • Pyrrole Annulation :
    • Condensation with ethyl acetoacetate under Dean-Stark conditions.
  • Pyrimidine Ring Closure :
    • Treatment with phenylurea in phosphoryl chloride (POCl₃).
Table 2. Gould-Jacobs Intermediate Yields
Intermediate Yield (%) Purity (HPLC)
1-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid 68 95.2
Pyrrolo-fused intermediate 54 91.8
Crude pyrimidine product 41 88.5

Introduction of the N-phenylcarboxamide group is achieved through coupling reactions, as demonstrated in cinnoline-3-carboxamide syntheses.

Coupling Protocol

  • Activation : 1-Hydroxybenzotriazole (HOBt) with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
  • Base : Triethylamine (TEA) in anhydrous DMF.
  • Amine Source : Aniline (2.5 equiv).

Key Data :

  • Coupling efficiency: 89% (HPLC)
  • Reaction time: 12 h at 0°C → RT

Critical Analysis of Methodologies

MCR Advantages and Limitations

  • Strengths : Atom economy, reduced purification steps.
  • Challenges : Limited substrate scope for bulky benzyl groups; requires strict stoichiometric control.

Gould-Jacobs Route Refinements

  • Improved Yield : Substituent-directed cyclization (SDC) techniques increase pyrimidine closure efficiency to 67%.
  • Stereochemical Control : Chiral benzyl groups require (−)-sparteine-mediated asymmetric alkylation.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with cyclization of pyridine and pyrrolopyrimidine precursors. Critical steps include:

  • Condensation reactions under reflux with solvents like ethanol or DMF (70–90°C, 12–24 hours) to form the fused heterocyclic core .
  • Functional group modifications , such as benzylation or carboxamide coupling, using reagents like benzyl chloride or phenyl isocyanate . Challenges include low yields (~30–50%) due to steric hindrance from the benzyl and phenyl groups, requiring purification via column chromatography .

Q. How is the compound structurally characterized?

Key techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring connectivity. For example, aromatic protons in the benzyl group appear as multiplets at δ 7.2–7.4 ppm .
  • X-ray crystallography resolves the fused bicyclic system, showing bond angles (~120° for pyrimidine rings) and dihedral angles critical for bioactivity .
  • HRMS validates molecular weight (e.g., m/z 404.47 for C₂₃H₂₄N₄O₃) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition assays : Test against targets like PARP-1 (IC₅₀ values measured via fluorescence polarization) .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM against MDR-Mtb in liquid broth) .
  • Anti-inflammatory screening : COX-2 inhibition using ELISA kits .

Advanced Research Questions

Q. How can synthetic yields be improved without compromising purity?

  • Optimize reaction conditions : Use microwave-assisted synthesis to reduce time (e.g., 6 hours vs. 24 hours) and improve yields (~60%) .
  • Alternative catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups more efficiently .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., kinase inhibition) that may explain discrepancies .
  • Computational docking : Compare binding modes in PARP-1 vs. unrelated targets using software like AutoDock Vina to clarify specificity .

Q. How can derivatization enhance its pharmacokinetic properties?

  • Substituent engineering : Replace the 3-methoxypropyl group with PEGylated chains to improve aqueous solubility (logP reduction from 3.2 to 2.1) .
  • Prodrug design : Introduce ester moieties at the carboxamide group for sustained release in vivo .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation of benzyl groups) and block them with fluorine substitutions .

Q. What advanced techniques elucidate its mechanism of action?

  • Protein-detected NMR : Map binding interactions with Ag85C (Mycobacterium target) by observing chemical shift perturbations in ¹⁵N-labeled proteins .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify allosteric binding pockets .
  • Transcriptomic profiling : RNA-seq on treated cell lines to uncover downstream pathways (e.g., DNA repair vs. apoptosis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.